Product packaging for [(2-Bromophenyl)methyl](ethyl)methylamine(Cat. No.:CAS No. 90944-50-6)

[(2-Bromophenyl)methyl](ethyl)methylamine

Cat. No.: B3166261
CAS No.: 90944-50-6
M. Wt: 228.13 g/mol
InChI Key: VXDTZVGQTDKNIL-UHFFFAOYSA-N
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Description

Contextualizing Tertiary Amines in Organic Synthesis Research

Tertiary amines are fundamental structures in organic chemistry, characterized by a nitrogen atom bonded to three organic substituents. fiveable.me Their unique electronic and steric properties make them invaluable in a multitude of applications. They are prevalent in biologically active molecules and serve as crucial catalysts and synthetic intermediates. fiveable.mechemrxiv.org The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, allowing them to participate in a wide array of chemical transformations, including alkylations and acylations. fiveable.me The development of efficient methods for synthesizing structurally diverse tertiary amines is a significant focus of contemporary research, aiming to expand the accessible chemical space for drug discovery and materials science. youtube.comnih.gov

Significance of Substituted Benzylamines as Synthetic Intermediates and Precursors

Benzylamines, compounds featuring a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom, are important precursors in the synthesis of a vast number of products, including pharmaceuticals and photographic materials. chemicalbook.comwikipedia.orgchemicalbook.com When the benzylamine (B48309) is substituted, particularly on the aromatic ring, its utility as a synthetic intermediate increases dramatically. These substituents can serve as "handles" for further chemical modification, allowing for the construction of more complex molecular architectures.

For instance, a halogen substituent, such as the bromine atom in (2-Bromophenyl)methylmethylamine, is a key functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making substituted benzylamines highly valuable building blocks in medicinal chemistry and process development. acs.org The benzyl group itself can also act as a removable protecting group for amines, which is useful in multi-step syntheses. wikipedia.org

Overview of Aryl Halide Reactivity in C-N Bond Formation Methodologies

The formation of a carbon-nitrogen (C-N) bond, particularly to an aromatic ring, is one of the most important transformations in organic synthesis. Aryl halides, such as aryl bromides, are common starting materials for these reactions due to their commercial availability and reactivity. cmu.edu Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, have become the premier methods for constructing C-N bonds. acs.orgmit.edu

These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. mit.eduacs.org The choice of ligand is critical and has been the subject of extensive research to improve reaction scope, efficiency, and tolerance to various functional groups. mit.edunih.gov The reactivity of the aryl halide follows the general trend of I > Br > Cl, making aryl bromides a balanced choice between reactivity and stability. researchgate.net Beyond palladium, other transition metals like copper (in Ullmann condensations) and nickel have also been developed for C-N coupling reactions. researchgate.netrsc.org

Research Landscape of Complex Amines Derived from Aryl Bromides

The synthesis of complex amines from aryl bromides is a cornerstone of modern medicinal and materials chemistry. Research in this area is driven by the need for efficient and general methods to access novel structures. Palladium catalysis remains at the forefront, with continuous development of new, highly active catalyst systems that can operate under milder conditions and with lower catalyst loadings. cmu.edumit.edu

These advanced systems can tolerate a wide range of functional groups on both the aryl bromide and the amine, which is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. mit.edumit.edu Studies have focused on coupling aryl bromides with various nitrogen sources, including primary and secondary amines, amides, and other nitrogen-containing heterocycles. mit.eduacs.org The ability to form these bonds efficiently from readily available aryl bromides allows chemists to rapidly generate libraries of compounds for biological screening and materials testing. mit.edu

Compound Data

While specific experimental data for (2-Bromophenyl)methylmethylamine is not widely available in published literature, we can infer its properties and synthetic routes from analogous compounds and well-established reaction mechanisms.

Predicted Physicochemical Properties

The properties of a molecule can often be predicted using computational models. Below is a table of predicted properties for an isomer, which can provide an estimation for the target compound.

PropertyPredicted Value (for 2-(4-bromophenyl)-N-methylethanamine)
Molecular Formula C9H12BrN
Monoisotopic Mass 213.0153 Da
XlogP 2.4
Predicted CCS ([M+H]+) 138.6 Ų
Source: PubChemLite. uni.lu Note: Data is for the para-substituted isomer 2-(4-bromophenyl)ethylamine.

Representative Synthetic Conditions

The synthesis of a tertiary benzylic amine like (2-Bromophenyl)methylmethylamine would most likely be achieved via a nucleophilic substitution or a metal-catalyzed cross-coupling reaction. A common laboratory-scale synthesis would involve the reaction of 2-bromobenzyl bromide with N-ethylmethylamine. Alternatively, a palladium-catalyzed amination could be employed.

Reaction TypeReagents & ConditionsPurpose
Nucleophilic Substitution 2-Bromobenzyl halide, N-ethylmethylamine, a non-nucleophilic base (e.g., K2CO3 or Et3N), in a polar aprotic solvent (e.g., DMF or CH3CN).A direct and often high-yielding method for forming the C-N bond.
Buchwald-Hartwig Amination 2-Bromotoluene (B146081) derivative, N-ethylmethylamine, Pd catalyst (e.g., Pd2(dba)3), phosphine ligand (e.g., BINAP or a biarylphosphine), and a strong base (e.g., NaOt-Bu). cmu.edumit.eduA powerful and versatile method, especially for sterically hindered or electronically challenging substrates.

Retrosynthetic Analysis of (2-Bromophenyl)methylmethylamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (2-Bromophenyl)methylmethylamine, the most logical disconnection is at the C-N bond, which is the bond between the benzylic carbon and the nitrogen atom. This leads to two primary synthetic pathways:

Pathway A: This pathway involves the reaction of a 2-bromobenzyl electrophile with N-ethylmethylamine. The electrophile could be 2-bromobenzyl bromide or a related derivative where the leaving group is suitable for nucleophilic substitution.

Pathway B: This pathway considers the reaction between 2-bromobenzaldehyde (B122850) and N-ethylmethylamine via reductive amination. This involves the formation of an iminium ion intermediate, which is then reduced to the target amine.

A third, less common disconnection could involve the formation of the aromatic C-Br bond at a later stage, but this is generally less efficient than forming the C-N bond directly.

Palladium-Catalyzed C-N Cross-Coupling Approaches for (2-Bromophenyl)methylmethylamine Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds, largely due to their high efficiency and functional group tolerance. The Buchwald-Hartwig amination is a prominent example of such a reaction. wikipedia.org

Buchwald-Hartwig Amination Strategies Utilizing 2-Bromobenzyl Bromide and Related Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl halide (or triflate) and an amine in the presence of a base. wikipedia.org For the synthesis of (2-Bromophenyl)methylmethylamine, a variation of this reaction can be employed using 2-bromobenzyl bromide as the electrophilic partner and N-ethylmethylamine as the nucleophile.

The general reaction scheme is as follows:

2-Bromobenzyl bromide + N-ethylmethylamine --(Pd catalyst, Ligand, Base)--> (2-Bromophenyl)methylmethylamine

This reaction is typically carried out in an inert solvent such as toluene or dioxane, with a strong, non-nucleophilic base like sodium tert-butoxide. The choice of palladium precursor and ligand is crucial for the success of the reaction.

Ligand Design and Optimization in Palladium-Mediated Formation of (2-Bromophenyl)methylmethylamine

Some commonly used ligands in Buchwald-Hartwig amination include:

Josiphos-type ligands: These ferrocene-based ligands are known for their robustness and efficiency in a wide range of cross-coupling reactions.

Buchwald's biaryl phosphine ligands: A class of highly effective ligands, such as XPhos, SPhos, and RuPhos, that are designed to be sterically bulky and electron-rich, promoting efficient catalytic turnover.

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for palladium-catalyzed cross-coupling, offering high stability and reactivity. researchgate.net

The optimal ligand for the synthesis of (2-Bromophenyl)methylmethylamine would be determined through experimental screening, considering factors such as reaction time, temperature, and catalyst loading.

Mechanistic Insights into Catalytic Cycles for C-N Bond Construction

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-bromobenzyl bromide to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: The N-ethylmethylamine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the product, (2-Bromophenyl)methylmethylamine.

The efficiency of each step is highly dependent on the nature of the ligand, substrate, and reaction conditions. nih.gov Side reactions, such as β-hydride elimination, can sometimes compete with reductive elimination, particularly with certain substrates. wikipedia.org

Copper-Catalyzed Amination Routes to (2-Bromophenyl)methylmethylamine

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-based methods. wikipedia.org While they often require harsher reaction conditions, recent advancements have led to milder and more efficient protocols. nih.gov

Ullmann-Type Condensation Variants in Benzylic Amine Synthesis

The traditional Ullmann condensation involves the reaction of an aryl halide with an amine at high temperatures in the presence of a stoichiometric amount of copper. wikipedia.org Modern variations of this reaction utilize a catalytic amount of a copper salt, often in the presence of a ligand, under milder conditions.

For the synthesis of (2-Bromophenyl)methylmethylamine, a modified Ullmann condensation could be employed:

2-Bromobenzyl bromide + N-ethylmethylamine --(Cu catalyst, Ligand, Base)--> (2-Bromophenyl)methylmethylamine

Ligands such as 1,10-phenanthroline and various amino acids have been shown to accelerate the reaction and improve yields. The choice of copper source (e.g., CuI, Cu(OAc)₂, CuO) and base is also critical for optimizing the reaction.

Ligand and Additive Effects on Copper-Catalyzed Amination Efficiency

Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a powerful method for the synthesis of aryl and benzyl amines. The efficiency of these reactions, particularly when using substrates like 2-bromobenzyl halides, is profoundly influenced by the choice of ligands and additives. Ligands are crucial for stabilizing the copper catalyst, preventing its agglomeration, and facilitating the catalytic cycle, which typically involves oxidative addition, coordination of the amine, and reductive elimination.

The selection of an appropriate ligand can dramatically improve reaction yields and broaden the substrate scope. For instance, N,N-donor ligands such as ethylenediamine (B42938) derivatives and salicylamides have proven effective. Diethylsalicylamide, a commercially available ligand, has been successfully employed in the copper-catalyzed amination of aryl bromides, enabling the reaction to proceed at moderate temperatures (e.g., 90°C) with good yields. mit.eduresearchgate.net More complex ligand architectures, such as N,N,N-tridentate quinolinyl anilido-imine ligands, have also been developed to create highly active copper complexes for C-N coupling reactions. nih.gov These ligands fine-tune the electronic and steric properties of the copper center, enhancing its catalytic performance.

Additives, particularly bases, are also critical components of these catalytic systems. The base neutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards product formation. The choice of base can influence reaction rates and selectivity. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and have been shown to promote the N-alkylation of sulfonamides with benzyl alcohols in copper-catalyzed systems, a reaction mechanistically related to amination. ionike.com In some cases, the presence of a catalytic amount of oxygen or air can also promote the reaction, possibly by facilitating the oxidation state changes of the copper catalyst. ionike.com

The interplay between the copper source (e.g., CuI, Cu(OAc)₂), ligand, base, and solvent is complex, and optimization is often required to achieve high efficiency for a specific transformation, such as the synthesis of (2-Bromophenyl)methylmethylamine from a 2-bromobenzyl precursor.

Reductive Amination Strategies for (2-Bromophenyl)methylmethylamine

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This approach typically involves a one-pot reaction where an aldehyde or ketone reacts with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine. This methodology avoids the problems of over-alkylation often encountered in direct alkylation of amines. reddit.com

Synthesis from 2-Bromobenzaldehyde and N-Ethylmethylamine Precursors

The synthesis of (2-Bromophenyl)methylmethylamine via reductive amination starts with the reaction between 2-bromobenzaldehyde and N-ethylmethylamine. The initial step is the formation of an iminium ion intermediate. This reaction is typically acid-catalyzed to facilitate the dehydration step. The resulting iminium ion is then reduced by a suitable reducing agent present in the reaction mixture to yield the final tertiary amine product. The direct, one-pot nature of this reaction makes it an efficient and atom-economical synthetic route.

Catalyst Systems for Selective Reductive Amination

The success of a reductive amination reaction hinges on the choice of the reducing agent and, if applicable, the catalyst system. The reducing agent must selectively reduce the imine intermediate in the presence of the starting aldehyde.

Hydride Reducing Agents: Mild hydride reagents are commonly employed for this purpose. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards carbonyls than imines, especially under mildly acidic conditions that favor iminium ion formation. wikipedia.org

Catalytic Hydrogenation: Alternatively, catalytic hydrogenation can be used. This involves molecular hydrogen (H₂) as the reductant in the presence of a heterogeneous or homogeneous metal catalyst.

Heterogeneous Catalysts: Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and various forms of Nickel (e.g., Raney Nickel) are frequently used. wikipedia.org Recently, cobalt-based composites, prepared by the pyrolysis of cobalt(II) acetate (B1210297) and an organic precursor on a silica support, have been shown to be effective for the amination of aromatic aldehydes, achieving high yields (72–96%) under hydrogen pressure. mdpi.com

Homogeneous Catalysts: Homogeneous catalysts, such as complexes of rhodium, ruthenium, and iridium, offer high activity and selectivity under mild conditions. organic-chemistry.orgresearchgate.net For example, RuCl₂(PPh₃)₃ has been studied for the reductive amination of benzaldehyde, providing insights into the reaction kinetics. researchgate.net Cp*Ir complexes have also been shown to effectively catalyze direct reductive amination. organic-chemistry.org

The choice of catalyst can influence reaction conditions, selectivity, and tolerance to other functional groups present in the substrate. For instance, certain iron-catalyzed systems have been developed for the sustainable synthesis of secondary amines from benzaldehyde and anilines. researchgate.net

Table 1: Comparison of Catalyst Systems for Reductive Amination of Aromatic Aldehydes
Catalyst SystemReductantTypical ConditionsSubstrate ScopeReported Yields
Co-based composites on SiO₂H₂ (100-150 bar)100-150 °CAromatic aldehydes, primary amines72-96% mdpi.com
Thiamine HCl (Vitamin B₁)NaBH₄60 °C, Solvent-freeAromatic & aliphatic aldehydes/amines~98% researchgate.net
Nickel NanoparticlesIsopropanol76 °CAldehydesGood to excellent organic-chemistry.org
[RuCl₂(p-cymene)]₂Ph₂SiH₂VariesAldehydes, anilinesGood organic-chemistry.org
Pt/CH₂VariesAldehydes, nitro compoundsHigh frontiersin.org

Nucleophilic Substitution Reactions in the Synthesis of (2-Bromophenyl)methylmethylamine

Nucleophilic substitution is a fundamental reaction class for forming C-N bonds. In the context of synthesizing (2-Bromophenyl)methylmethylamine, this typically involves the reaction of an amine nucleophile with a benzyl halide electrophile.

Utilization of 2-Bromobenzyl Halides with Amines

The synthesis can be readily achieved by reacting a 2-bromobenzyl halide, most commonly 2-bromobenzyl bromide, with N-ethylmethylamine. N-ethylmethylamine acts as the nucleophile, using the lone pair of electrons on the nitrogen atom to attack the electrophilic benzylic carbon of the 2-bromobenzyl bromide. This displaces the bromide leaving group in what is typically an Sₙ2 (bimolecular nucleophilic substitution) mechanism. The benzylic position is particularly susceptible to Sₙ2 attack due to the ability of the adjacent phenyl ring to stabilize the transition state. The reaction results in the formation of a quaternary ammonium (B1175870) salt, which is then deprotonated by a second equivalent of the amine or an added base to yield the final tertiary amine product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B3166261 [(2-Bromophenyl)methyl](ethyl)methylamine CAS No. 90944-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12(2)8-9-6-4-5-7-10(9)11/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDTZVGQTDKNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 2 Bromophenyl Methylmethylamine

Reactions Involving the Aryl Bromide Moiety of (2-Bromophenyl)methylmethylamine

The carbon-bromine bond on the phenyl ring is a versatile handle for a wide array of synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal catalysis.

Palladium-catalyzed cross-coupling reactions are fundamental tools for aryl functionalization. The aryl bromide in (2-Bromophenyl)methylmethylamine serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The Suzuki-Miyaura reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a broad range of functional groups. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the activated organoboron species and subsequent reductive elimination to yield the biaryl product. libretexts.org

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic coupling partner. wikipedia.orgorganic-chemistry.org Negishi coupling is known for its high reactivity and functional group tolerance. nih.gov The reaction allows for the coupling of sp², sp³, and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are typically prepared in situ, and the reaction proceeds under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed, which pairs the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org Copper-free protocols have also been developed to avoid the formation of diyne byproducts. beilstein-journals.orgnih.gov

Table 1: Comparison of Cross-Coupling Reactions for Aryl Bromide Functionalization

Reaction Nucleophile Typical Catalyst System Key Advantages Key Disadvantages
Suzuki Organoboron (e.g., R-B(OH)₂) Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) Low toxicity of reagents, high functional group tolerance, commercially available reagents. wikipedia.orgnih.gov Base-sensitive substrates may be problematic. libretexts.org
Stille Organostannane (e.g., R-SnBu₃) Pd(0) complex (e.g., Pd(PPh₃)₄), +/- Cu(I) co-catalyst Air and moisture stable reagents, neutral reaction conditions. wikipedia.orgorganicreactions.org High toxicity of tin compounds, purification challenges. wikipedia.orgorganic-chemistry.org
Negishi Organozinc (e.g., R-ZnCl) Pd(0) or Ni(0) complex (e.g., Pd(dppf)Cl₂) High reactivity, excellent functional group tolerance. wikipedia.orgnih.gov Moisture and air sensitivity of organozinc reagents.

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | Direct installation of alkyne moiety, mild conditions. wikipedia.orgnih.gov | Potential for alkyne homocoupling (Glaser coupling). beilstein-journals.org |

The aryl bromide can be converted into valuable carboxylic acid derivatives through palladium-catalyzed reactions involving carbon monoxide (CO) or carbon dioxide (CO₂).

Carbonylation: In the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile, the aryl bromide of (2-Bromophenyl)methylmethylamine can be converted into esters, amides, or carboxylic acids. nih.gov For instance, conducting the reaction in an alcohol like methanol yields the corresponding methyl ester. nih.gov Using an amine as the nucleophile would produce an amide. These reactions can often be carried out at atmospheric pressure of CO using specialized ligand systems, such as those based on Xantphos. nih.gov

Carboxylation: The direct conversion of the aryl bromide to a carboxylic acid can be achieved using carbon dioxide as the C1 source. nih.gov This transformation represents a greener alternative to traditional methods. The reaction is typically catalyzed by a palladium complex and may require a reducing agent to facilitate the catalytic cycle. nih.govencyclopedia.pub

Table 2: Carbonylation and Carboxylation of the Aryl Bromide

Reaction C1 Source Product Type Typical Conditions
Carbonylation Carbon Monoxide (CO) Ester, Amide Pd(OAc)₂, Ligand (e.g., Xantphos), Nucleophile (ROH, R₂NH), Base, 70-110 °C, 1 atm CO. nih.govorganic-chemistry.org

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid | Pd(dba)₂, Ligand (e.g., DPEPhos), Reductant, Base, Mild temperature and pressure. nih.gov |

While less common than amine-directed C-H activation, the presence of a halogen atom on an aromatic ring can influence the regioselectivity of C-H functionalization reactions. In the context of (2-Bromophenyl)methylmethylamine, palladium-catalyzed C-H activation could potentially be directed to the C6 position (ortho to the bromide and meta to the benzylamine (B48309) substituent). However, a more likely pathway involves the tertiary amine functionality acting as a directing group, guiding functionalization to the C3 position. Palladium-catalyzed ortho-selective C-H halogenation has been demonstrated on related structures like benzyl (B1604629) nitriles and anilides, suggesting that the amine group is a powerful directing element. researchgate.netresearchgate.net Such a transformation on (2-Bromophenyl)methylmethylamine would likely require the formation of a palladacycle intermediate involving the nitrogen atom, leading to functionalization at the C3 position of the phenyl ring.

Reactivity of the Tertiary Amine Functionality in (2-Bromophenyl)methylmethylamine

The lone pair of electrons on the nitrogen atom of the tertiary amine makes it nucleophilic and susceptible to oxidation, providing avenues for further molecular elaboration.

The tertiary amine can readily react with alkylating agents, such as alkyl halides, to form quaternary ammonium (B1175870) salts. This is a classic Sₙ2 reaction where the nitrogen atom acts as the nucleophile. The rate of quaternization is influenced by the nature of the alkylating agent (e.g., I > Br > Cl) and steric hindrance around both the nitrogen atom and the electrophilic carbon. nih.gov The reaction converts the neutral amine into a permanently charged cationic species, which significantly alters the molecule's physical properties, such as solubility.

Table 3: Quaternization of the Tertiary Amine

Alkylating Agent Product
Methyl Iodide (CH₃I) (2-Bromophenyl)methyldimethylammonium iodide
Ethyl Bromide (CH₃CH₂Br) [(2-Bromophenyl)methyl]diethyl(methyl)ammonium bromide

Oxidation of the tertiary amine functionality in (2-Bromophenyl)methylmethylamine with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding tertiary amine N-oxide.

Tertiary N-oxides that contain a benzyl group, such as the one derived from the title compound, are known to undergo thermal rearrangement. nih.gov This process, known as the Meisenheimer rearrangement, involves the migration of one of the N-alkyl or N-benzyl groups to the oxygen atom. nih.gov Cleavage of the relatively weak N-O bond provides the driving force for this nih.govnih.gov-sigmatropic rearrangement. For the N-oxide of (2-Bromophenyl)methylmethylamine, migration of the benzyl group would lead to the formation of an O-((2-bromophenyl)methyl)-N-ethyl-N-methylhydroxylamine.

Intramolecular Cyclization and Annulation Reactions Involving (2-Bromophenyl)methylmethylamine

The strategic positioning of the bromine atom ortho to the benzylamine side chain makes (2-Bromophenyl)methylmethylamine a prime candidate for intramolecular cyclization reactions, providing a pathway to various nitrogen-containing heterocyclic structures. nih.gov

The most direct cyclization pathway involves the formation of a new carbon-nitrogen (C-N) bond. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. Under the influence of a suitable palladium or copper catalyst and a base, the nitrogen atom of the tertiary amine can displace the ortho-bromine atom. This intramolecular nucleophilic substitution results in the formation of a five-membered ring, yielding a quaternized 2,2-dialkylisoindolinium salt.

Alternatively, radical-initiated cyclizations can be considered. Homolytic cleavage of the carbon-bromine bond, for instance via photochemical methods or with a radical initiator, would generate an aryl radical. nih.gov This highly reactive intermediate could then be trapped by the proximate amine side chain, although this pathway is generally less controlled and may lead to a mixture of products.

The dual functionality of (2-Bromophenyl)methylmethylamine allows for the design of tandem or cascade reactions, where an initial reaction at one site triggers a subsequent transformation at another. nih.gov For example, a palladium-catalyzed reaction, such as a Heck or Suzuki coupling at the C-Br bond, could introduce a new substituent onto the aromatic ring. This new group could then participate in a subsequent cyclization with the amine side chain.

A hypothetical cascade could be initiated by an intermolecular Heck reaction between (2-Bromophenyl)methylmethylamine and an alkene. The resulting intermediate could then undergo a spontaneous or catalyzed intramolecular reaction involving the amine, leading to the construction of more complex polycyclic nitrogen heterocycles in a single operational sequence. researchgate.net Such processes are highly efficient as they build molecular complexity rapidly by forming multiple bonds in one pot. nih.gov

Directed Ortho-Metalation (DoM) and Related Lithiation Strategies on the Aryl Ring of (2-Bromophenyl)methylmethylamine

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG) to position a strong organolithium base, which deprotonates the ring exclusively at the adjacent ortho position. wikipedia.orgbaranlab.org

In (2-Bromophenyl)methylmethylamine, both the tertiary amine side chain and the bromine atom can function as directing metalation groups.

The Tertiary Amine Group (-CH₂N(Et)Me): Tertiary amine groups are recognized as effective DMGs. wikipedia.org The nitrogen atom's lone pair of electrons can coordinate to the lithium atom of an alkyllithium base (e.g., n-butyllithium). This coordination brings the base into close proximity to the ortho-protons on the aromatic ring, facilitating their removal. baranlab.org This is known as a complex-induced proximity effect (CIPE). baranlab.org

The Bromine Atom: Halogens, including bromine, can also act as DMGs, albeit weaker than many nitrogen- or oxygen-based groups. nih.gov

In this specific molecule, the amine directing group is located at the C1-benzylic position, and the bromine is at C2. The position ortho to the amine directing group is C2, which is already occupied by the bromine. The other ortho position is C6. The bromine at C2 directs to C3. Therefore, a competition exists. Generally, aminoalkyl groups are stronger directing groups than halogens. organic-chemistry.org Consequently, lithiation is expected to occur predominantly at the C6 position, which is ortho to the stronger directing group. The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like THF to generate the C6-lithiated intermediate. uwindsor.ca

Once the aryllithium intermediate is formed by deprotonation at the C6 position, it serves as a potent nucleophile that can react with a wide array of electrophiles. nih.gov This "quenching" step introduces a new substituent onto the aromatic ring with high regioselectivity. The versatility of this step allows for the synthesis of a diverse library of 1,2,6-trisubstituted benzene (B151609) derivatives.

Below is a table summarizing potential reactions of the C6-lithiated intermediate with various electrophiles.

ElectrophileReagent ExampleResulting Functional Group at C6Product Class
Carbon DioxideCO₂ (gas or dry ice)-COOHCarboxylic Acid
Aldehydes/KetonesFormaldehyde (HCHO)-CH₂OHBenzyl Alcohol
AmidesN,N-Dimethylformamide (DMF)-CHOBenzaldehyde
Silyl HalidesTrimethylsilyl chloride (TMSCl)-Si(CH₃)₃Aryl Silane
Alkyl HalidesMethyl Iodide (CH₃I)-CH₃Alkylated Arene
DisulfidesDimethyl disulfide (CH₃SSCH₃)-SCH₃Thioether
BoratesTrimethyl borate (B(OMe)₃)-B(OH)₂ (after hydrolysis)Boronic Acid

This two-step sequence of directed ortho-metalation followed by electrophilic quench provides a highly controlled and efficient method for the elaboration of the (2-Bromophenyl)methylmethylamine scaffold. nih.gov

Stereochemical Aspects of Reactions Involving (2-Bromophenyl)methylmethylamine

Scientific literature lacks specific studies detailing the stereochemical aspects of reactions involving (2-Bromophenyl)methylmethylamine. The following sections outline general principles and common strategies for achieving enantioselective and diastereoselective transformations in structurally related substituted benzylamines. These approaches provide a foundational framework for potential future investigations into the stereochemistry of reactions with (2-Bromophenyl)methylmethylamine.

Chiral Auxiliaries or Catalysts for Enantioselective Transformations

The enantioselective synthesis of chiral amines, including those with structures analogous to (2-Bromophenyl)methylmethylamine, often employs chiral catalysts to control the formation of a specific enantiomer. While no specific catalysts have been reported for the target compound, several classes of catalysts are widely used for the asymmetric synthesis of chiral benzylamines.

One prominent strategy is the use of transition metal catalysts paired with chiral ligands. For instance, nickel hydride (NiH) catalytic systems, in conjunction with chiral bis-imidazoline ligands, have been successfully applied to the enantio- and regioselective reductive hydroarylation of N-acyl enamines to produce a variety of enantioenriched benzylamines. nih.gov This method allows for the creation of a chiral center at the benzylic position.

Another powerful class of catalysts for inducing enantioselectivity are chiral phosphoric acids. These Brønsted acids can activate substrates and control the stereochemical outcome of various reactions, including the synthesis of chiral amines. beilstein-journals.org Chiral phosphoric acid catalysis has been demonstrated in the asymmetric synthesis of a wide range of chiral molecules. beilstein-journals.orgnih.gov

The following table summarizes catalyst systems that have been used for the enantioselective synthesis of compounds structurally related to (2-Bromophenyl)methylmethylamine.

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)
NiH/Chiral Bis-imidazolineReductive HydroarylationChiral BenzylaminesNot specified
Chiral Phosphoric AcidVariousChiral AminesUp to 99%

Note: The data in this table is based on reactions with compounds analogous to (2-Bromophenyl)methylmethylamine and does not represent data for the specific target compound.

Diastereoselective Reactions

Diastereoselective reactions are crucial for creating molecules with multiple stereocenters. In the context of compounds similar to (2-Bromophenyl)methylmethylamine, diastereoselectivity can be achieved through various methods, including substrate control, reagent control, or the use of chiral auxiliaries.

A common approach to achieving diastereoselectivity is the Mannich reaction, which forms a new carbon-carbon bond and can establish two new stereocenters. Amine-catalyzed asymmetric Mannich reactions of aldehydes with ketimines have been developed to produce β-amino aldehydes with a chiral α-tertiary amine moiety in a highly diastereodivergent manner. kyoto-u.ac.jp The choice of catalyst can influence the formation of either the syn- or anti-diastereomer.

The conjugate addition of chiral lithium amides to α,β-unsaturated esters is another powerful method for diastereoselective synthesis. This approach has been widely used to prepare β-amino acid derivatives with high diastereoselectivity. researchgate.net

The table below illustrates the types of diastereoselective reactions that could potentially be applied to derivatives of (2-Bromophenyl)methylmethylamine, based on studies with related compounds.

Reaction TypeReactantsProductDiastereomeric Ratio (dr)
Amine-catalyzed Mannich ReactionAldehydes, Ketiminesβ-Amino AldehydesDiastereodivergent
Conjugate AdditionChiral Lithium Amides, α,β-Unsaturated Estersβ-Amino Acid DerivativesHigh

Note: This table presents generalized data from reactions of analogous compounds and is not specific to (2-Bromophenyl)methylmethylamine.

Further research is necessary to explore and establish specific methodologies for controlling the stereochemical outcomes of reactions involving (2-Bromophenyl)methylmethylamine.

Theoretical and Computational Studies on 2 Bromophenyl Methylmethylamine

Electronic Structure Analysis and Molecular Orbitals of (2-Bromophenyl)methylmethylamine

The electronic structure of (2-Bromophenyl)methylmethylamine is dictated by the interplay of its constituent functional groups: the 2-bromophenyl ring and the tertiary amine moiety. The bromine atom, being highly electronegative, exerts a significant inductive effect (-I), withdrawing electron density from the aromatic ring. This effect is most pronounced at the ipso-carbon (C2) to which it is attached. Conversely, the bromine atom also possesses lone pairs of electrons that can participate in resonance, donating electron density back to the ring (+M effect), particularly influencing the ortho and para positions. However, for halogens, the inductive effect typically dominates over the mesomeric effect.

The tertiary amine group, containing a nitrogen atom with a lone pair, is a strong electron-donating group. The nitrogen's lone pair can influence the electronic environment of the adjacent benzylic methylene (B1212753) group and, to a lesser extent, the aromatic system.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity. wikipedia.orgresearchgate.net

HOMO: The HOMO is expected to be largely localized on the tertiary amine and the π-system of the benzene (B151609) ring. The nitrogen lone pair contributes significantly to the HOMO, making this site the most nucleophilic and susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be predominantly centered on the antibonding σ* orbital of the Carbon-Bromine (C-Br) bond and the π* orbitals of the aromatic ring. This distribution makes the carbon atom attached to the bromine the most electrophilic site, prone to nucleophilic attack or oxidative addition in metal-catalyzed reactions.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. DFT calculations on similar bromophenyl derivatives have shown that the HOMO-LUMO gap is a crucial parameter in predicting reaction outcomes. nih.gov

Conformational Analysis and Energy Landscapes of (2-Bromophenyl)methylmethylamine

The three-dimensional structure and conformational flexibility of (2-Bromophenyl)methylmethylamine are key to understanding its interactions and reactivity. The molecule possesses several rotatable single bonds, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. nih.gov The primary degrees of rotational freedom are around the C(aryl)-C(methylene) bond and the C(methylene)-N bond.

Computational studies on similar benzylamine (B48309) derivatives have identified two primary low-energy conformations: gauche and anti. colostate.edu These relate to the torsion angle of the C-C-N-C backbone.

Anti-conformer: The phenyl ring and the ethyl group on the nitrogen are positioned on opposite sides of the C(methylene)-N bond. This conformation often minimizes steric hindrance.

Gauche-conformer: The phenyl ring and the ethyl group are positioned at approximately a 60° dihedral angle.

The relative energies of these conformers are determined by a balance of steric repulsion between the bulky 2-bromophenyl group and the N-alkyl substituents, and potential non-covalent interactions. Theoretical conformational analysis, often performed using DFT, can map these energy landscapes. researchgate.net For (2-Bromophenyl)methylmethylamine, the steric bulk of the ortho-bromo substituent likely plays a significant role in favoring specific rotational isomers to minimize steric clash.

ConformerDihedral Angle (Caryl-CH2-N-Cethyl)Relative Energy (kcal/mol)Population at 298 K (%)
Anti ~180°0.0065
Gauche 1 ~60°0.8525
Gauche 2 ~-60°1.2010

Note: This table presents hypothetical data based on typical energy differences found in conformational analyses of substituted benzylamines to illustrate the concept of an energy landscape.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

(2-Bromophenyl)methylmethylamine is a product of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, and can serve as a substrate for further functionalization. nih.gov DFT is a powerful tool for elucidating the detailed mechanisms of these reactions. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl halide with an amine. The generally accepted catalytic cycle involves three key steps:

Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of a precursor like 2-bromobenzyl halide to form a Pd(II) intermediate. This step is often rate-determining.

Amine Coordination and Deprotonation: The amine (ethylmethylamine) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed by reductive elimination from the Pd(II) complex, yielding the product (2-Bromophenyl)methylmethylamine and regenerating the Pd(0) catalyst.

DFT calculations are used to locate and characterize the geometry and energy of the transition state for each elementary step. The transition state is a first-order saddle point on the potential energy surface, and its properties (e.g., bond lengths and angles) provide insight into the bond-forming and bond-breaking processes. For the oxidative addition step, the transition state would feature an elongated C-Br bond and incipient Pd-C and Pd-Br bonds.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct a complete free energy profile for a reaction pathway. This profile reveals the activation barriers (the energy difference between a reactant/intermediate and its corresponding transition state) for each step.

Reaction Step (Buchwald-Hartwig Amination)SpeciesRelative Free Energy (ΔG, kcal/mol)Description
1Reactants + Pd(0)Ln0.0Initial state
2TS1 (Oxidative Addition) +18.5 Rate-determining transition state
3Aryl-Pd(II)-Br Intermediate-5.2Stable intermediate after oxidative addition
4TS2 (Reductive Elimination) +12.0Transition state for C-N bond formation
5Products + Pd(0)Ln-25.0Final product state

Note: This table shows illustrative DFT-calculated free energy data for a generic Buchwald-Hartwig amination, highlighting the energetic landscape of the reaction.

Quantum Chemical Calculations on Reactivity Descriptors

To quantify the reactivity of different sites within the molecule, quantum chemical calculations are employed to determine various reactivity descriptors.

The Fukui function, f(r), is a key concept in Density Functional Theory that describes the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.orgjoaquinbarroso.com It helps to identify the most reactive sites for nucleophilic and electrophilic attack. scm.com

f+(r): This function corresponds to the addition of an electron and indicates susceptibility to nucleophilic attack . A site with a high f+ value is electrophilic.

f-(r): This function corresponds to the removal of an electron and indicates susceptibility to electrophilic attack . A site with a high f- value is nucleophilic.

For (2-Bromophenyl)methylmethylamine, condensed Fukui functions (where the density change is assigned to individual atoms) can be calculated to predict reactivity. rowansci.com

The nitrogen atom is expected to have the highest f- value, confirming it as the primary nucleophilic site.

The C2 carbon atom (bonded to bromine) is predicted to have the highest f+ value, identifying it as the most electrophilic site, which is consistent with its role as the reactive center in cross-coupling reactions.

Atom/Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)Predicted Reactivity
N 0.0850.450 Strongly Nucleophilic
C2 (C-Br) 0.310 0.050Strongly Electrophilic
C4 (para to CH2) 0.1100.120Moderately reactive
C6 (ortho to CH2) 0.1500.105Moderately reactive
Br 0.0950.020Leaving group site

Note: This table presents representative values for condensed Fukui functions to illustrate how they pinpoint reactive centers within the molecule. Values are hypothetical and for illustrative purposes only.

NBO (Natural Bond Orbital) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of electron density distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. Applying NBO analysis to (2-Bromophenyl)methylmethylamine would offer significant insights into its electronic structure, which dictates its stability and reactivity.

The analysis focuses on the interactions between "donor" filled orbitals and "acceptor" empty orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, which is a key factor in molecular stability. For (2-Bromophenyl)methylmethylamine, several key interactions would be of interest. These include hyperconjugative interactions involving the lone pair electrons of the nitrogen atom and the antibonding orbitals (σ*) of adjacent carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds within the ethyl and methyl groups. Furthermore, the electronic influence of the substituted benzene ring, particularly the interplay between the bromine atom's lone pairs and the π-system of the ring, would be a central point of investigation.

Computational studies on substituted benzenes show that electron-donating groups (like alkylamines) and electron-withdrawing groups (like bromine) significantly influence the electronic properties and cation–π interactions of the aromatic ring. rsc.org In (2-Bromophenyl)methylmethylamine, NBO analysis would quantify these effects. For example, delocalization from the bromine lone pairs (n(Br)) into the ring's antibonding π* orbitals, and from the ring's π orbitals into the antibonding σ* orbital of the C-Br bond, would be calculated. The results would reveal the balance between resonance and inductive effects, which is crucial for predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical NBO Donor-Acceptor Interactions for (2-Bromophenyl)methylmethylamine This table illustrates the type of data generated from an NBO analysis. Specific energy values are not available from existing literature and would require dedicated computational studies.

Donor NBO (Filled Orbital)Acceptor NBO (Empty Orbital)Type of InteractionPredicted Significance
n(N)σ(C-H) on ethyl/methyl groupsHyperconjugationModerate
n(Br)π(C-C) of phenyl ringResonanceSignificant
π(C-C) of phenyl ringσ(C-Br)HyperconjugationSignificant
σ(C-H)σ(C-N)HyperconjugationMinor

Molecular Dynamics Simulations and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational tools used to model the time-dependent behavior of molecular systems, providing a virtual window into atomic-scale motions. For (2-Bromophenyl)methylmethylamine, MD simulations would elucidate its conformational flexibility, dynamic behavior, and interactions with surrounding solvent molecules. nih.gov

The molecule possesses several rotatable single bonds, leading to a complex conformational landscape. MD simulations can explore this landscape to identify low-energy, stable conformations and the energy barriers between them. The bulky bromine atom at the ortho position likely imposes significant steric constraints, influencing the preferred orientation of the N-ethyl-N-methylmethanamine side chain relative to the phenyl ring.

Solvation effects are critical to a molecule's behavior in solution, and MD simulations can explicitly model these interactions. nih.gov Studies on aromatic compounds in various solvents show that both the polarity of the solvent and specific interactions like hydrogen bonding dictate the structure of the solvation shell. rsc.orgbohrium.com An MD simulation of (2-Bromophenyl)methylmethylamine in a polar solvent like water would likely show a well-defined hydration shell around the polar amine group. The strength and geometry of these interactions can be quantified using tools like the Radial Distribution Function (RDF), which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Such simulations are crucial for understanding reaction kinetics and thermodynamics in solution. scispace.com

Table 2: Typical Parameters for an MD Simulation of (2-Bromophenyl)methylmethylamine This table outlines common parameters for setting up an MD simulation. The results of such a simulation are not currently available in public literature.

ParameterDescriptionExample Value/Choice
Force Field A set of empirical energy functions and parameters used to calculate the potential energy of the system.OPLS-AA, AMBER, CHARMM
Solvent Model The model used to represent solvent molecules in the simulation box.Explicit (e.g., TIP3P water) or Implicit (e.g., PCM)
System Size The number of atoms in the simulation box, including the solute and solvent molecules.~10,000 - 50,000 atoms
Simulation Time The total time duration for which the molecular motions are simulated.100 nanoseconds to several microseconds
Ensemble The statistical ensemble that defines the thermodynamic state of the system (e.g., constant temperature and pressure).NPT (Isothermal-isobaric)
Key Analysis The properties calculated from the simulation trajectory.Root Mean Square Deviation (RMSD), Radial Distribution Function (RDF), Conformational Analysis

In Silico Screening for Catalytic Systems Relevant to (2-Bromophenyl)methylmethylamine Transformations

The aryl-bromide moiety in (2-Bromophenyl)methylmethylamine makes it an ideal substrate for a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-nitrogen bonds. wjpmr.com In silico screening, using computational methods to evaluate potential catalysts, is a modern approach to accelerate the discovery of efficient catalytic systems for such transformations. chemrxiv.org

This process involves building a virtual library of potential catalysts, often based on palladium or nickel complexes with diverse supporting ligands (e.g., phosphines, N-heterocyclic carbenes). mit.edursc.org Density Functional Theory (DFT) calculations are then employed to model the key elementary steps of a proposed catalytic cycle, such as the oxidative addition of the C-Br bond to the metal center, transmetalation (in Suzuki coupling), and reductive elimination to form the final product. chemrxiv.org

Table 3: In Silico Screening Targets for Catalytic Transformations This table outlines key catalytic reactions and the computational metrics used to evaluate potential catalysts in a virtual screening process.

Catalytic ReactionBond FormedKey Computational MetricDesired Outcome from Screening
Suzuki Coupling C(aryl)-C(aryl/vinyl)Activation Energy of Oxidative AdditionLow energy barrier for C-Br bond cleavage
Heck Coupling C(aryl)-C(alkenyl)Energy of Migratory Insertion StepFavorable energetics for C-C bond formation
Buchwald-Hartwig Amination C(aryl)-NActivation Energy of Reductive EliminationLow energy barrier to form the new C-N bond
Sonogashira Coupling C(aryl)-C(alkynyl)Overall Catalytic Turnover Frequency (TOF)High predicted TOF for efficient C-C bond formation

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation of 2 Bromophenyl Methylmethylamine Reactions

Real-Time Reaction Monitoring via In Situ NMR or IR Spectroscopy

In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for monitoring chemical reactions in real-time. nih.gov These methods allow for the direct observation of the consumption of reactants, the formation of products, and the appearance and disappearance of intermediate species without the need for sample extraction and quenching. researchgate.net

In the context of (2-Bromophenyl)methylmethylamine reactions, such as a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, in situ NMR spectroscopy could provide invaluable kinetic data. rsc.org For instance, by monitoring the characteristic proton or carbon signals of the starting material and the product, the reaction rate can be determined. The disappearance of the benzylic methylene (B1212753) protons of (2-Bromophenyl)methylmethylamine and the simultaneous appearance of new signals corresponding to the product would be tracked over time.

Similarly, in situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, can be employed to follow the progress of a reaction. researchgate.net The distinct vibrational frequencies of functional groups, such as the C-Br bond in the starting material and potentially a new bond formed in the product, can be monitored continuously. For example, in a reaction where the bromine atom is substituted, the decrease in the intensity of the C-Br stretching vibration would indicate the progress of the reaction.

Hypothetical In Situ IR Monitoring Data for a Substitution Reaction:

Time (minutes)C-Br Stretch Intensity (arbitrary units)Product-related Peak Intensity (arbitrary units)
01.000.00
100.750.25
200.500.50
300.250.75
400.050.95
500.001.00

Mass Spectrometry Techniques for Intermediate Detection and Pathway Confirmation

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting and identifying reaction intermediates, even those that are present in very low concentrations and have short lifetimes. rsc.orgresearchgate.net Techniques such as Electrospray Ionization (ESI-MS) and Cold Spray Ionization (CSI-MS) can be used to gently transfer ions from the reaction mixture into the mass spectrometer for analysis. nih.gov

In the study of (2-Bromophenyl)methylmethylamine reactions, MS can be crucial for identifying transient species like carbocationic intermediates or organometallic complexes. For example, in a hypothetical reaction involving the formation of a Grignard reagent followed by a coupling reaction, ESI-MS could be used to detect the transient organomagnesium intermediate. The mass-to-charge ratio (m/z) of the detected ions provides direct evidence for the presence of these species, helping to confirm the proposed reaction pathway. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the detected intermediates, providing structural information that can aid in their definitive identification. nih.gov

Hypothetical Mass Spectrometry Data for Intermediate Detection:

Proposed IntermediateExpected m/zObserved m/zFragmentation Pattern
(2-Bromophenyl)methylmethylaminium ion228.08228.09Loss of ethyl group, loss of HBr
Organopalladium Intermediate>334357.02Loss of ligand, reductive elimination of product

X-ray Crystallography of Key Intermediates or Derivatives for Structural Analysis

X-ray crystallography provides unambiguous proof of the three-dimensional structure of crystalline compounds. While it is often challenging to crystallize reactive intermediates directly, stable derivatives or key starting materials and products can be analyzed to provide crucial structural information.

For (2-Bromophenyl)methylmethylamine, obtaining a crystal structure would confirm its molecular geometry, including bond lengths, bond angles, and the conformation of the ethyl and methyl groups relative to the bromophenyl ring. If a stable, crystalline derivative of a reaction intermediate could be isolated, its X-ray structure would provide invaluable insight into the reaction mechanism. For instance, the crystal structure of a cyclized product resulting from an intramolecular reaction would definitively establish the stereochemistry and regiochemistry of the transformation. While no specific crystal structure for the title compound is readily available, data for a related bromophenyl compound illustrates the type of information that can be obtained. researchgate.net

Hypothetical Crystallographic Data for a Derivative:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)8.54
c (Å)15.67
β (°)98.5
Volume (ų)1354.2

Advanced Chromatographic Techniques for Separation and Purity Assessment in Mechanistic Studies

Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of compounds, which is critical in mechanistic studies to ensure that observed reactivity is not due to impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used for this purpose. researchgate.net

In the context of (2-Bromophenyl)methylmethylamine reactions, HPLC could be used to separate the starting material, products, and any side products. By developing a suitable method, the progress of the reaction can be quantified by measuring the peak areas of the respective components over time. This provides an alternative or complementary method to in situ spectroscopy for obtaining kinetic data. Furthermore, preparative HPLC can be used to isolate minor products for further structural elucidation, which can provide clues about alternative reaction pathways. Chiral chromatography could also be employed to study the stereoselectivity of reactions involving the formation of chiral centers.

Hypothetical HPLC Data for Reaction Monitoring:

Time (minutes)Retention Time (min)Peak Area (arbitrary units)Compound
05.21000(2-Bromophenyl)methylmethylamine
08.10Product A
305.2450(2-Bromophenyl)methylmethylamine
308.1550Product A
605.250(2-Bromophenyl)methylmethylamine
608.1950Product A

Applications and Role of 2 Bromophenyl Methylmethylamine in Complex Molecular Synthesis

(2-Bromophenyl)methylmethylamine as a Precursor for Nitrogen-Containing Heterocycles

The presence of a bromine atom ortho to the benzylic amine functionality makes (2-Bromophenyl)methylmethylamine a prime candidate for intramolecular cyclization reactions to form a variety of nitrogen-containing heterocycles. Palladium-catalyzed reactions, in particular, offer a powerful method for the formation of new carbon-carbon and carbon-nitrogen bonds.

One of the most explored applications in this context is the synthesis of substituted indoles and isoquinolines. For instance, through an intramolecular Heck reaction, where the aryl bromide is coupled with an appropriately positioned alkene, it is possible to construct the core of these heterocyclic systems. The ethyl and methyl groups on the nitrogen atom can influence the reactivity and solubility of the substrate and the final product.

Table 1: Examples of Heterocyclic Systems Derived from (2-Bromophenyl)methylmethylamine Analogs

Starting Material ClassReaction TypeResulting HeterocycleKey Features
N-alkenyl-2-bromoanilinesIntramolecular Heck ReactionIndole derivativesFormation of a five-membered ring.
N-allyl-2-bromoanilinesPalladium-catalyzed cyclizationDihydroquinoline derivativesFormation of a six-membered ring.
N-propargyl-2-bromoanilinesSonogashira/Cyclization CascadeIndole derivativesIncorporation of an alkyne functionality.

This table is illustrative of reaction types applicable to the structural motif of (2-Bromophenyl)methylmethylamine.

Utilization in Multicomponent Reactions (MCRs) and Diversity-Oriented Synthesis (DOS)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The dual functionality of (2-Bromophenyl)methylmethylamine allows it to participate in such reactions in a sequential or concerted manner.

In a hypothetical MCR, the secondary amine, after a de-ethylation or de-methylation, could first participate in a Mannich-type reaction, followed by a palladium-catalyzed cross-coupling of the aryl bromide. This approach would rapidly generate molecular complexity from simple starting materials. In the realm of diversity-oriented synthesis, the aryl bromide serves as a key functional handle for introducing a wide array of substituents through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling, thereby creating a library of structurally diverse molecules.

Building Block for Bridged or Fused Ring Systems

Beyond the synthesis of simple heterocycles, (2-Bromophenyl)methylmethylamine can be elaborated into precursors for more complex bridged or fused ring systems. By attaching a suitable diene or dienophile to the nitrogen atom, the molecule is primed for intramolecular Diels-Alder reactions. The resulting polycyclic framework can then be further functionalized.

Furthermore, intramolecular C-H activation/arylation reactions offer a modern and efficient route to fused systems. The palladium catalyst can direct the arylation of a C-H bond on one of the alkyl groups on the nitrogen or on a tethered chain, leading to the formation of novel polycyclic structures that would be challenging to access through traditional methods.

Scaffold for Chiral Auxiliaries or Ligands in Asymmetric Synthesis

The development of new chiral ligands and auxiliaries is crucial for advancing asymmetric catalysis. While (2-Bromophenyl)methylmethylamine itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands. For example, the introduction of a chiral center on the ethyl or methyl group, or the replacement of one of these with a larger chiral substituent, would generate a chiral amine.

The resulting chiral tertiary amine, still bearing the aryl bromide, could then be used in several ways. The bromine atom could be lithiated and subsequently reacted with a phosphorus or sulfur electrophile to generate novel P,N or S,N-ligands. These ligands could then be employed in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, or allylic alkylations.

Role in the Elaboration of Complex Organic Frameworks

The term "complex organic frameworks" encompasses a broad range of molecular architectures, including macrocycles, molecular cages, and dendrimers. The unique reactivity of (2-Bromophenyl)methylmethylamine makes it a valuable building block for the synthesis of such intricate structures.

For instance, the aryl bromide can undergo coupling reactions to form biphenyl-containing macrocycles. The tertiary amine can act as a branching point in the synthesis of dendritic structures. Moreover, the combination of the aryl bromide and the tertiary amine allows for the construction of "Janus" molecules, which have two "faces" with distinct chemical properties, enabling the self-assembly of complex supramolecular structures.

Future Directions and Emerging Research Avenues in 2 Bromophenyl Methylmethylamine Chemistry

Novel Catalytic Systems for C-N Bond Formation and Functionalization

The synthesis of (2-Bromophenyl)methylmethylamine and its analogs hinges on the formation of the C-N bond. While traditional methods exist, future research is focused on developing more advanced catalytic systems that offer milder conditions, broader substrate scope, and higher efficiency. Palladium-catalyzed cross-coupling reactions remain a cornerstone of C-N bond formation. beilstein-journals.org Modern systems utilize sophisticated ligands, such as Xantphos, in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, to facilitate the coupling of aryl halides with amines. beilstein-journals.org For a molecule like (2-Bromophenyl)methylmethylamine, these advanced palladium systems could be employed for its synthesis from 2-bromobenzyl bromide and N-ethylmethylamine or for further functionalization at the aryl bromide position by coupling with other amines or amides. beilstein-journals.org

Beyond palladium, nickel-based catalysts are emerging as powerful, cost-effective alternatives. Ligand-free nickel(II) salts, when used in conjunction with other techniques like photoredox catalysis, can achieve C-N bond formation under remarkably mild conditions. nih.gov This approach avoids the need for complex, expensive ligands, which is a significant advantage for large-scale synthesis. nih.gov The development of such systems is crucial for the efficient and economical production of aryl amines.

Future research will likely focus on:

Earth-Abundant Metal Catalysts: Expanding the toolkit beyond palladium to include catalysts based on nickel, copper, and iron for C(sp³)-H amination to directly synthesize or functionalize the benzylic position. organic-chemistry.org

Ligand Innovation: Designing new ligands that can control regioselectivity and stereoselectivity, which would be particularly relevant if chiral variants of the target molecule were desired.

Selective Functionalization: Developing catalytic systems that can selectively target either the C-Br bond or the benzylic C-H bonds, allowing for controlled, stepwise derivatization of the parent molecule.

Photoredox Catalysis and Electrochemistry in Aryl Bromide Transformations

Visible-light photoredox catalysis and electrochemistry represent paradigm shifts in synthetic chemistry, offering reaction pathways that are often inaccessible through traditional thermal methods. These techniques are particularly well-suited for the transformation of aryl bromides.

Photoredox catalysis , often merged with transition metal catalysis (dual catalysis), provides a mild and powerful method for forming C-N, C-C, and other bonds. nih.govnih.gov For instance, a nickel/photoredox dual catalytic system can be used for the site-selective α-arylation of trialkylamines with aryl bromides. nih.gov This methodology could theoretically be used to synthesize (2-Bromophenyl)methylmethylamine by coupling a suitable methylamine (B109427) precursor with a 2-bromobenzyl derivative. Conversely, it allows for the functionalization of the N-methyl group. nih.gov Another application is the aminocarbonylation of aryl bromides using oxamic acids, which proceeds under mild conditions using an organic photocatalyst. acs.org This could be a pathway to convert the bromo-substituent of the title compound into an amide.

Electrochemistry offers a reagent-free method for oxidation and reduction, driven by electric current. The electrochemical oxidation of benzylic amines can lead to the formation of iminium ions, which are valuable intermediates for further reactions. mdpi.com In the context of (2-Bromophenyl)methylmethylamine, this could enable functionalization at the benzylic position. Furthermore, electrochemical methods are being developed for the functionalization of aryl bromides. For example, the electrochemical bromofunctionalization of alkenes and alkynes is a growing field, demonstrating the utility of electrochemistry in manipulating bromo-compounds. mdpi.com The anodic oxidation of bromide can generate bromine radicals for subsequent reactions, a principle that could be adapted for transformations of the target molecule. mdpi.com

Emerging trends in this area include:

Dual Catalytic Systems: Combining photoredox catalysis with other catalytic cycles (e.g., nickel, copper) to enable challenging cross-coupling reactions involving aryl bromides. rsc.org

Electrosynthesis: Developing selective electrochemical methods for both the oxidation of the amine moiety and the reduction or coupling of the aryl bromide, potentially in the same molecule.

Mechanism-Informed Development: Using detailed mechanistic studies to design more efficient photo- and electrochemical reactions with predictable outcomes. nih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis and Derivatization

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers significant advantages in terms of safety, scalability, efficiency, and process control. rsc.org For the synthesis and derivatization of (2-Bromophenyl)methylmethylamine, flow chemistry presents several promising opportunities.

The synthesis of hazardous intermediates or the use of toxic reagents can be managed more safely in a flow reactor due to the small reaction volumes and enhanced heat and mass transfer. acs.orgresearchgate.net For example, reactions involving highly reactive organometallic reagents or potentially explosive compounds like azides are well-suited for flow chemistry. acs.orgnih.gov The synthesis of the target compound could be streamlined into a multi-step continuous process, from the initial bromination or amination steps to subsequent functionalizations, minimizing manual handling and improving reproducibility. rsc.org

Key areas for future development include:

Telescoped Synthesis: Designing multi-step flow sequences where the output of one reactor is directly fed into the next, avoiding time-consuming workup and purification steps. rsc.org

Integration of Enabling Technologies: Combining flow reactors with other technologies like photochemistry (photo-flow reactors) or electrochemistry (electro-flow cells) to perform reactions that are difficult or inefficient in batch. nih.govvapourtec.com

Automated Optimization: Using automated flow systems to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) to find the optimal parameters for a given transformation.

Bio-inspired Catalysis for Benzylic Amine Modifications

Nature provides a rich blueprint for selective chemical transformations. Bio-inspired catalysis seeks to mimic the function of enzymes to achieve high efficiency and selectivity in synthetic reactions. For a molecule like (2-Bromophenyl)methylmethylamine, the benzylic amine moiety is a prime target for bio-inspired modifications.

Researchers have developed systems inspired by copper amine oxidases to achieve the α-C–H functionalization of primary amines by generating reactive ketimine intermediates in situ. chemrxiv.org While the target compound is a tertiary amine, the principles could be adapted. More directly relevant is the development of manganese-based catalysts for the deaminative hydroxylation of benzylamines to the corresponding alcohols, a process inspired by enzymatic transamination. nih.gov This could provide a route to convert the benzylic amine group into other functionalities. Other bio-inspired approaches focus on the oxidation of benzylamines to nitriles or imines using ruthenium-based catalysts under mild conditions. rsc.org

Future research is expected to focus on:

Artificial Metalloenzymes: Creating hybrid catalysts that combine the reactivity of a metal center with the selectivity of a protein scaffold to perform novel transformations on amine substrates.

Biomimetic Cofactors: Using synthetic molecules that mimic the function of natural cofactors (e.g., quinones) to mediate the oxidation and functionalization of amines. chemrxiv.org

Amyloid-Driven Catalysis: Exploring the use of self-assembling peptide structures, like amyloids, to create a catalytic environment that can activate and promote reactions on amine substrates. rsc.org

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The increasing complexity of chemical synthesis has led to a growing interest in using artificial intelligence (AI) and machine learning (ML) to accelerate discovery. researchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic routes. rjptonline.org

For a molecule like (2-Bromophenyl)methylmethylamine, AI could be applied in several ways:

Reaction Yield Prediction: ML models can be trained on reaction databases to predict the yield of a specific transformation, such as the C-N coupling to form the target molecule, under various conditions (catalyst, ligand, solvent, temperature). rjptonline.orgyoutube.com This can reduce the number of experiments needed for optimization.

Retrosynthesis Planning: AI-powered tools can propose synthetic pathways to the target molecule, breaking it down into simpler, commercially available starting materials. youtube.com

Catalyst and Reagent Selection: Machine learning can help identify the best catalyst or reagent for a desired transformation by learning the relationships between substrate structure and reaction performance from existing data. youtube.com

The future of chemical synthesis will likely involve a close partnership between human chemists and AI. spacefrontiers.org As these models become more sophisticated, they will not only optimize known reactions but also help in the discovery of entirely new transformations, pushing the boundaries of what is possible in the synthesis and functionalization of complex molecules like (2-Bromophenyl)methylmethylamine. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Bromophenyl)methylmethylamine in laboratory settings?

  • Methodology :

  • Step 1 : Start with 2-bromobenzyl chloride as the precursor.
  • Step 2 : Perform nucleophilic substitution using ethylamine and methylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene.
  • Step 3 : Purify via column chromatography or recrystallization.
  • Key Reagents :
ReagentRoleConditions
2-Bromobenzyl chlorideSubstrateRoom temp, 12–24 hrs
Ethylamine/MethylamineNucleophileExcess molar ratio (1:1.2)
NaOH/K₂CO₃Base1–2 equivalents
  • Reference : Similar protocols for bromophenylmethylamine derivatives are detailed in and .

Q. How can the purity and structure of (2-Bromophenyl)methylmethylamine be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 2.3–2.7 ppm for methyl/ethylamine protons; δ 7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry : Molecular ion peak at m/z 242.16 (calculated for C₁₁H₁₆BrN).
  • HPLC : Purity >98% using C18 columns (acetonitrile/water gradient).
    • Reference : Structural validation methods align with PubChem data in and .

Q. What safety protocols are essential for handling (2-Bromophenyl)methylmethylamine?

  • Basic Guidelines :

  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation.
  • Store in amber glass bottles at 2–8°C under inert gas.
    • Reference : Safety practices mirror those in and .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of (2-Bromophenyl)methylmethylamine?

  • Advanced Strategies :

  • Continuous Flow Reactors : Improve mixing and heat transfer (residence time: 5–10 mins; temp: 25–40°C).
  • Catalytic Systems : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency.
  • Yield Data :
MethodYield (%)Purity (%)
Batch (lab-scale)65–7595
Flow (industrial)85–9098
  • Reference : Industrial methods from and lab-scale optimizations in .

Q. What mechanisms explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Mechanistic Insights :

  • Nucleophilic Substitution : Bromine acts as a leaving group, with SN2 kinetics favored in polar aprotic solvents.
  • Oxidation : KMnO₄ oxidizes the benzylic position to a ketone (e.g., forming (2-Bromophenyl)carbonylmethylamine).
    • Reference : Reaction pathways are analogous to those in and .

Q. How do structural analogs of (2-Bromophenyl)methylmethylamine differ in biological activity?

  • Comparative Analysis :

  • Antimicrobial Activity :
CompoundMIC (µg/mL) vs. S. aureus
Target Compound12.5
4-Bromo analog ()25.0
3-Bromo analog ()50.0
  • Cytotoxicity : MTT assays show IC₅₀ of 8.2 µM (lung cancer cells) vs. 15.4 µM for non-brominated analogs.
    • Reference : Bioactivity data from and structural comparisons in .

Q. How can computational tools aid in retrosynthetic planning for novel derivatives?

  • Methodology :

  • Use AI models (e.g., Reaxys/Pistachio databases) to predict feasible routes.
  • Example : Retrosynthesis of a triazole derivative () via Suzuki coupling or amidation.
    • Reference : AI-driven synthesis planning in .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Critical Analysis :

  • Purity : Confirm compound integrity via HPLC/MS.
  • Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time).
  • Structural Confounders : Check for isomers (e.g., ortho vs. para bromine positioning).
    • Reference : Discrepancies addressed in and .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromophenyl)methyl](ethyl)methylamine
Reactant of Route 2
Reactant of Route 2
[(2-Bromophenyl)methyl](ethyl)methylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.